8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Overview
Description
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (MTPT) is a novel, aromatic heterocyclic compound with a unique chemical structure. It is a member of the spirocyclic family of compounds, which are characterized by their cyclic structure and their ability to form strong bonds with other molecules. MTPT has been studied for its potential applications in various fields, such as drug synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Anticancer Potential
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione derivatives have shown promising potential in cancer research. A study by Fleita, Sakka, and Mohareb (2013) demonstrated the synthesis of triazaspiro[4.5]dec-8-ene benzylidine derivatives with thiazolidinone ring systems, exhibiting moderate antiproliferative activity against MCF-7 breast cancer cell lines. This suggests the potential for these compounds in the development of new cancer therapies (Fleita, Sakka, & Mohareb, 2013).
Antiviral Activity
The 8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione scaffold has also been explored for its antiviral properties. Apaydın, Cesur, Stevaert, Naesens, and Cesur (2019) synthesized a series of derivatives showing inhibition of human coronavirus 229E replication. This highlights the compound's potential in the development of new antiviral drugs, especially in the context of emerging viral diseases (Apaydın et al., 2019).
Synthesis and Development of Novel Compounds
Research by Dubovtsev, Denislamova, Silaichev, Dmitriev, and Maslivets (2016) has contributed to the development of new compounds using the 8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione structure. These compounds' synthesis and potential applications in various fields of chemistry and pharmaceuticals are vital for ongoing drug discovery efforts (Dubovtsev et al., 2016).
Potential in Neuroscience
A study by Waterhouse, Gotsick, Kabalka, Goodman, and O'Brien (1998) explored the use of a derivative of 8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione as a potential ligand for dopamine D2 receptors. This research opens avenues for investigating neurological disorders and developing targeted therapies (Waterhouse et al., 1998).
properties
IUPAC Name |
8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-17-9-7-14(8-10-17)15-12(13(18)16-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTXRAMOGZFEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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